1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine
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Overview
Description
1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine is a complex heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the triazoloquinazoline family, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine typically involves the cyclization of quinazoline derivatives with triazole moieties. One common method involves the heterocyclization of alkyl- or arylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid. This reaction proceeds through the formation of intermediate triazoloquinazolines, which undergo Dimroth rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine and phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the triazoloquinazoline core .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine involves its interaction with various molecular targets. It is known to inhibit enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, this compound can induce cell death in cancer cells that rely on this enzyme for survival .
Comparison with Similar Compounds
Similar Compounds
2-Hetaryl[1,2,4]triazolo[1,5-c]quinazolines: These compounds share a similar core structure but differ in the substituents attached to the triazole and quinazoline rings.
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities but different core structures.
Uniqueness
What sets 1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine apart is its unique combination of the piperazine and cyclohexyl groups, which enhance its binding affinity and specificity towards certain biological targets. This makes it a promising candidate for drug development and other scientific applications .
Biological Activity
1-Cyclohexyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazoloquinazoline derivatives known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The intricate structure of this compound suggests a wide range of interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C27H32N6O2, with a molecular weight of approximately 472.593 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to triazoloquinazolines. For instance, derivatives have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). These compounds often exhibit low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
3k | MRSA | 0.98 |
3k | S. epidermidis | 7.80 |
In addition to antibacterial properties, some derivatives have demonstrated antifungal activity against Candida albicans with varying degrees of effectiveness.
Anticancer Activity
The anticancer potential of triazoloquinazoline derivatives has also been explored. Studies indicate that certain compounds can inhibit the proliferation of cancer cell lines. For example:
- Compound 3k showed significant antiproliferative effects against various cancer cell lines with IC50 values in the micromolar range.
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | <10 |
MCF-7 (breast cancer) | <10 |
These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some triazoloquinazolines are known to inhibit specific enzymes associated with bacterial cell wall synthesis and cancer cell metabolism.
- Biofilm Disruption : Certain derivatives prevent biofilm formation in bacterial cultures without affecting overall cell viability, which is crucial for treating chronic infections.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various quinazoline derivatives against MRSA and other Gram-positive bacteria. The results indicated that specific modifications to the quinazoline structure significantly enhanced antibacterial potency.
Study on Anticancer Properties
Another investigation focused on the cytotoxic effects of triazoloquinazolines on human cancer cell lines. The study demonstrated that these compounds could selectively target rapidly dividing cells while sparing normal cells.
Properties
IUPAC Name |
5-(4-cyclohexylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-3-9-19(10-4-1)23-27-24-21-13-7-8-14-22(21)26-25(31(24)28-23)30-17-15-29(16-18-30)20-11-5-2-6-12-20/h1,3-4,7-10,13-14,20H,2,5-6,11-12,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBTXNXUKNHTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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